4-(1,2,5-Thiadiazol-3-yloxy)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine
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Overview
Description
4-(1,2,5-Thiadiazol-3-yloxy)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine is a useful research compound. Its molecular formula is C17H21N3O2S2 and its molecular weight is 363.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial and Antifungal Applications : A study by Tamer and Qassir (2019) highlights the synthesis of acetylenic derivatives of substituted 1,3,4-thiadiazoles, including piperidine derivatives, with significant antibacterial and antifungal activities (Tamer & Qassir, 2019). This research underscores the importance of thiadiazole and piperidine structures in developing new antimicrobial agents.
Anticancer Properties : The anticancer potential of 1,3,4-thiadiazole analogues, including those related to piperidine structures, has been explored in several studies. For instance, Krishna et al. (2020) synthesized 1,3,4-thiadiazole analogues and evaluated their in vitro and in vivo anticancer activity, highlighting their effectiveness against breast cancer cells (Krishna et al., 2020). Another study by El-Masry et al. (2022) developed 5-phenyl-1,3,4-thiadiazole systems showing significant antitumor activity, including derivatives with piperidine moieties (El-Masry et al., 2022).
Chemical Synthesis and Novel Applications : Research by Abdelmajeid et al. (2017) involves the synthesis of novel scaffolds incorporating thiadiazolyl piperidine and piperazine, demonstrating their microbiological activities and potential as nonionic surfactants (Abdelmajeid et al., 2017). This study illustrates the versatility of thiadiazole and piperidine derivatives in both pharmacological and industrial applications.
Future Directions
Properties
IUPAC Name |
[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S2/c21-16(17(7-1-2-8-17)14-4-3-11-23-14)20-9-5-13(6-10-20)22-15-12-18-24-19-15/h3-4,11-13H,1-2,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAAKMASXLMLRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)OC4=NSN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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